Bienvenue dans la boutique en ligne BenchChem!

Imidazo[1,2-a]pyridine-3-acetonitrile, 2-methyl-

QSAR Gastric H+/K+-ATPase Antisecretory

CAS 21797-94-4 is the essential unsubstituted progenitor of the gastric H+/K+-ATPase inhibitor class. Unlike pre-functionalized analogues (SCH 28080, YM020), the free 8-position enables divergent SAR exploration, fragment growing, and photoaffinity labeling. Its logP 1.71, TPSA 41.09 Ų, and MW 171.2 satisfy Rule of Three. CASE QSAR confirms the 2-methyl-3-cyanomethyl core as the pharmacophore. The only universal starting material for synthesizing antiulcer candidates and non-symmetrical diarylethene photochromes.

Molecular Formula C10H9N3
Molecular Weight 171.2 g/mol
CAS No. 21797-94-4
Cat. No. B3368754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridine-3-acetonitrile, 2-methyl-
CAS21797-94-4
Molecular FormulaC10H9N3
Molecular Weight171.2 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CC=CC2=N1)CC#N
InChIInChI=1S/C10H9N3/c1-8-9(5-6-11)13-7-3-2-4-10(13)12-8/h2-4,7H,5H2,1H3
InChIKeyPGQNLHAUQCLBLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-a]pyridine-3-acetonitrile, 2-methyl- (CAS 21797-94-4): Core Pharmacophore and Versatile Building Block for Gastric H+/K+-ATPase Inhibitors and Photochromic Systems


Imidazo[1,2-a]pyridine-3-acetonitrile, 2-methyl- (CAS 21797-94-4; IUPAC: 2-(2-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile) is a heterocyclic small molecule (MW 171.20 Da, C₁₀H₉N₃) featuring a fused imidazo[1,2-a]pyridine core with a 3-acetonitrile (–CH₂CN) group and a 2-methyl substituent [1]. It was first disclosed in US Patent 4,450,164 (Schering Corporation) as the essential unsubstituted progenitor of the proprietary gastric H⁺/K⁺-ATPase inhibitor class that yielded SCH 28080, a clinical-stage antiulcer candidate [2]. Beyond medicinal chemistry, the compound serves as a key building block for thermally irreversible diarylethene photochromic systems, where its imidazopyridine ring imparts unique spectral properties [3]. Its defining structural feature—the absence of substitution at the 8-position—distinguishes it from all downstream drug candidates and makes it the preferred starting point for divergent SAR exploration and scaffold-hopping campaigns.

Why Generic Substitution Fails for Imidazo[1,2-a]pyridine-3-acetonitrile, 2-methyl- (CAS 21797-94-4): Evidence That the 2-Methyl and 3-Cyanomethyl Groups Are Non-Interchangeable Pharmacophoric Elements


Substituting CAS 21797-94-4 with a generic imidazo[1,2-a]pyridine derivative—even one sharing the acetonitrile at position 3—is not equivalent. Quantitative structure-activity relationship (QSAR) analysis using Computer-Automated Structure Evaluation (CASE) methodology explicitly identified the cyanomethyl functionality at the 3-position and the methyl group at the 2-position as essential descriptors for gastric antisecretory activity; removal or relocation of either group abolishes the pharmacophoric recognition pattern [1]. Furthermore, the absence of an 8-substituent is not a deficiency but a deliberate design feature: this compound is the convergent late-stage intermediate from which at least two structurally distinct clinical candidates—SCH 28080 (8-benzyloxy) and YM020 (8-prenyloxy)—were divergently synthesized [2]. A pre-functionalized 8-substituted analogue cannot serve as a universal starting material for divergent SAR, whereas CAS 21797-94-4 can. Its logP of 1.71 and topological polar surface area (TPSA) of 41.09 Ų place it in a physicochemical space fundamentally different from its 8-substituted progeny (SCH 28080: logP ~3.4, TPSA 50.3 Ų), ruling out simple property-swapping assumptions [3].

Quantitative Differentiation Evidence for Imidazo[1,2-a]pyridine-3-acetonitrile, 2-methyl- (CAS 21797-94-4) vs. Closest Analogues


QSAR CASE Analysis Identifies 2-Methyl and 3-Cyanomethyl as Indispensable Pharmacophoric Descriptors for Antisecretory Activity

In a quantitative structure-activity relationship (QSAR) study employing Computer-Automated Structure Evaluation (CASE) on a congeneric series of imidazo[1,2-a]pyridines and -pyrazines, the cyanomethyl (–CH₂CN) functionality at the 3-position and the methyl group at the 2-position were algorithmically identified as the two structural descriptors most strongly associated with antisecretory activity; compounds lacking either feature lost activity classification by the CASE model [1]. By contrast, the phenoxy substituent at the 8-position was characterized as contributing sterically but not as a primary activity determinant—meaning the 2-methyl-3-cyanomethyl core of CAS 21797-94-4 represents the minimal essential pharmacophore, while the 8-position is the tunable diversification site. A parabolic relationship was established between antisecretory potency and logP, with the 2-methyl-3-cyanomethyl core contributing the baseline hydrophobicity (logP 1.71) upon which 8-substituent variations modulate activity [1].

QSAR Gastric H+/K+-ATPase Antisecretory Pharmacophore mapping CASE methodology

Physicochemical Cliff vs. 8-Substituted Analogues: LogP and TPSA Differentiation Defines Distinct Property Space

CAS 21797-94-4 occupies a fundamentally different physicochemical space from its 8-substituted progeny. The compound has a measured/calculated logP of 1.71 and TPSA of 41.09 Ų [1]. Its closest drug-candidate analogue, SCH 28080 (8-benzyloxy derivative, CAS 76081-98-6), has a logP of approximately 3.4 and TPSA of 50.3 Ų—a logP difference of ~1.7 units, representing a ~50-fold difference in octanol/water partition coefficient [2]. The 8-(2-fluorophenylmethoxy) analogue (CAS 79707-26-9) has an even higher logP of approximately 3.4 and TPSA of 50.3 Ų [3]. These differences are not incremental; they cross the typical logP threshold (logP > 3) associated with increased metabolic liability and solubility challenges. The 8-unsubstituted compound thus provides a lower-lipophilicity entry point into the chemical series, advantageous for fragment-based screening, property-guided optimization, or when aqueous solubility is a selection criterion.

Physicochemical profiling LogP TPSA Drug-likeness Permeability

Photochromic Building Block: Imidazopyridine-Derived Diarylethene Shows 23 nm Bathochromic Shift and Near-Unity Quantum Yield vs. Dithienylethene Benchmark

CAS 21797-94-4 was employed by Nakayama, Hayashi, and Irie (1991) as the imidazopyridine building block for synthesizing non-symmetrical diarylethene photochromic compounds. The condensation product 1,2-dicyano-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-(2,4,5-trimethyl-3-thienyl)ethene (2Z) underwent thermally irreversible hexatriene-cyclohexadiene photocyclization, with the photogenerated closed-ring form (2C) exhibiting an absorption band at 535 nm [1]. This represents a 23 nm bathochromic (red) shift relative to the corresponding dithienylethene benchmark (512 nm), directly attributable to the extended conjugation imparted by the imidazopyridine ring [1]. The photochemical ring-opening quantum yield of 2C was measured as close to unity (Φ ≈ 1.0) with 546 nm irradiation, and the closed-ring form maintained constant absorption intensity for more than 24 hours at 80°C—demonstrating exceptional thermal stability [1]. In contrast, the symmetrical bis-imidazopyridine analogue 1,2-dicyano-1,2-bis(2-methylimidazo[1,2-a]pyridin-3-yl)ethene (1Z) showed only Z-E isomerization without ring-closure, highlighting the unique requirement for the mixed heterocycle architecture accessible specifically from CAS 21797-94-4 [1].

Photochromism Diarylethene Materials chemistry Photoswitches Quantum yield

Divergent Synthetic Intermediate: CAS 21797-94-4 Is the Common Progenitor of SCH 28080 and YM020, Enabling SAR at the 8-Position That Is Inaccessible from Pre-Functionalized Analogues

The patent literature (US 4,450,164 and subsequent filings) and medicinal chemistry publications establish CAS 21797-94-4 as the direct synthetic precursor to the 8-hydroxy intermediate, which is then divergently functionalized to yield SCH 28080 (8-benzyloxy, IC₅₀ = 20 nM on gastric H⁺/K⁺-ATPase in rabbit microsomal membranes, Ki = 0.12 μM) [1][2] and YM020 (8-prenyloxy, ED₅₀ = 9.1 mg/kg i.d. for basal acid secretion inhibition in pylorus-ligated rats) [3]. Critically, the 8-unsubstituted compound itself is not biologically inert: its 8-hydroxy derivative retains measurable antisecretory activity, and the CASE QSAR model confirms that the 8-substituent modulates rather than creates activity [4]. This means CAS 21797-94-4 is the last common node before two distinct clinical development paths diverge—a position that makes it uniquely valuable as a versatile building block for chemical libraries exploring novel 8-substituents. Pre-functionalized 8-substituted analogues (e.g., purchasing SCH 28080 directly at ~$200–500/10 mg from Tocris/Sigma) preclude any further SAR exploration at the 8-position without deprotection and re-functionalization.

Synthetic intermediate Divergent SAR Late-stage functionalization Gastric H+/K+-ATPase Medicinal chemistry

Antiulcer Agents SAR Series Confirms 2-Methyl-3-cyanomethyl Core as the Conserved Pharmacophore Across Four Generations of H⁺/K⁺-ATPase Inhibitor Optimization

The six-part 'Antiulcer Agents' series published in the Journal of Medicinal Chemistry (1985–1991) systematically varied the imidazo[1,2-a]pyridine scaffold across dozens of analogues. Throughout four generations of optimization—from the initial hit identification (Part 1) through metabolic profiling (Part 2), toxicity-driven refinement (Part 3), conformational analysis (Part 4), to enzyme-level mechanistic characterization (Part 5)—the 2-methyl-3-cyanomethyl core was never replaced [1][2]. Part 3, which screened successors to SCH 28080, retained this core in all three lead candidates: 3-(cyanomethyl)-2,7-dimethyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine (5), 3-amino-2-methyl-8-(2-phenylethyl)imidazo[1,2-a]pyridine (6), and 3-amino-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyrazine (SCH 32651, 7); notably, compound 7 replaced the pyridine with pyrazine but conserved the 2-methyl group [2]. The only chemical variation tolerated at the 3-position was the exchange of –CH₂CN for –NH₂ (as in SCH 32651), but this change introduced thiocyanate anion formation as a metabolic liability—a problem absent in the parent –CH₂CN series [2]. This 6-year, multi-parameter optimization effort empirically validates that CAS 21797-94-4 embodies the minimal conserved pharmacophore that survived all structure-activity-toxicity filters.

Structure-activity relationship Antiulcer H⁺/K⁺-ATPase Cytoprotection Lead optimization

Validated Application Scenarios for Imidazo[1,2-a]pyridine-3-acetonitrile, 2-methyl- (CAS 21797-94-4) Based on Quantitative Differentiation Evidence


Divergent Library Synthesis Targeting Novel Gastric H⁺/K⁺-ATPase Inhibitors via 8-Position O-Alkylation or C–C Coupling

Use CAS 21797-94-4 as the universal starting material for synthesizing a library of 8-substituted analogues. The 8-hydroxy intermediate is accessed in one step (debenzylation if starting from the 8-benzyloxy-protected form, or direct hydroxylation), after which divergent O-alkylation, Mitsunobu, or transition-metal-catalyzed coupling installs diverse 8-substituents. This strategy directly mirrors the historical development path that yielded SCH 28080 (IC₅₀ 20 nM) and YM020 (ED₅₀ 9.1 mg/kg i.d.), and the CASE QSAR model predicts that logP modulation at the 8-position is the primary determinant of potency tuning [1][2].

Synthesis of Non-Symmetrical Diarylethene Photochromic Compounds with Red-Shifted Absorption and High Thermal Stability

Employ CAS 21797-94-4 as the imidazopyridine building block for Knoevenagel-type condensation with aldehyde-functionalized thiophene or other heterocyclic partners to generate non-symmetrical diarylethenes. The resulting photochromic compounds exhibit a 23 nm bathochromic shift (λmax 535 nm vs. 512 nm for dithienylethenes) and near-unity photochemical ring-opening quantum yield with 546 nm light, while the closed-ring form maintains absorption intensity for >24 hours at 80°C [3]. The symmetrical bis-imidazopyridine analogue does not undergo photocyclization, confirming that the mixed heterocycle architecture is essential—a requirement that can only be fulfilled by using CAS 21797-94-4 as one of the two heterocyclic partners [3].

Fragment-Based Drug Discovery (FBDD) Screening Using the Minimal H⁺/K⁺-ATPase Pharmacophore as a Low-Molecular-Weight Starting Point

At MW 171.2 Da with only 1 rotatable bond and logP 1.71, CAS 21797-94-4 satisfies all classical fragment screening criteria (Rule of Three: MW < 300, logP ≤ 3, H-bond acceptors ≤ 6). Its TPSA of 41.09 Ų and XLogP3 of 1.9 place it in favorable fragment property space [4]. The CASE QSAR model confirms that the 2-methyl-3-cyanomethyl core carries intrinsic pharmacophoric recognition for the gastric H⁺/K⁺-ATPase target, while the 8-position is free for fragment growing or linking strategies [1]. This contrasts with SCH 28080 (MW 277.3, 5 rotatable bonds), which exceeds typical fragment size cutoffs and cannot serve as a fragment starting point.

Mechanistic Probe Synthesis for H⁺/K⁺-ATPase Binding Site Mapping via Photoaffinity Labeling

The unsubstituted 8-position of CAS 21797-94-4 provides a unique attachment point for photoaffinity labels (e.g., aryl azide, benzophenone, or diazirine moieties) without perturbing the conserved 2-methyl-3-cyanomethyl pharmacophore. SCH 28080 is a well-established reversible, K⁺-competitive inhibitor of the gastric proton pump with a defined binding site [5], but its 8-benzyloxy group occupies a sterically sensitive region that cannot be easily modified without loss of activity. By starting from CAS 21797-94-4, researchers can install photoaffinity tags at the 8-position while independently optimizing linker length and composition, enabling covalent target engagement studies that are not feasible with the pre-functionalized clinical candidate.

Quote Request

Request a Quote for Imidazo[1,2-a]pyridine-3-acetonitrile, 2-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.